![molecular formula C20H25FN2O2S B2456077 N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 953176-84-6](/img/structure/B2456077.png)
N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
While the exact molecular structure of “N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide” is not provided, similar compounds have been studied . These studies often involve techniques such as NMR spectroscopy and single-crystal X-ray diffraction.
Chemical Reactions Analysis
The chemical reactions involving “N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide” are not explicitly mentioned in the available sources .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide” are not detailed in the available sources .
Scientific Research Applications
- The compound’s structural features make it a promising candidate for developing novel analgesics. Researchers have explored its potential as an opioid derivative with potent analgesic activity and reduced side effects . Further studies could focus on optimizing its pharmacological properties.
- Given the compound’s origin from Fentanyl derivatives, it’s relevant to neuropathic pain management. Neuropathic pain is notoriously challenging to treat, and compounds like this one may offer new therapeutic avenues. Investigating its efficacy in animal models or clinical trials could be valuable .
- Researchers can study the compound’s interactions with specific receptors (e.g., opioid receptors) using binding assays. Understanding its binding affinity and selectivity can guide drug design and optimization .
- Crystallographic studies have revealed the compound’s unique conformation and crystal packing. Investigating its solid-state structure provides insights into its stability, packing motifs, and potential polymorphism .
- Medicinal chemists can explore modifications to the compound’s structure to enhance its pharmacokinetics, bioavailability, and safety profile. Rational design strategies may lead to improved analogs .
- The synthetic route used to prepare this compound involves acetylhydrazide and 1-(phenylmethyl)-piperidin-4-one. Researchers interested in synthetic methodologies can study this reaction sequence and potentially adapt it for other compounds .
Analgesic Research
Neuropathic Pain Treatment
Chemical Biology and Receptor Binding
Crystallography and Structural Analysis
Medicinal Chemistry
Synthetic Methodology Development
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2S/c1-16-13-19(7-8-20(16)21)26(24,25)22-14-17-9-11-23(12-10-17)15-18-5-3-2-4-6-18/h2-8,13,17,22H,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTDAMAJACHXEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.